5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolone core, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl and Methoxybenzoyl Groups: These steps often involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or strong acids/bases.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmacological Research: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Affecting pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one: Lacks the methyl group on the benzoyl moiety.
5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one: Lacks the methoxy group on the benzoyl moiety.
Uniqueness
The presence of both methoxy and methyl groups on the benzoyl moiety, along with the dimethylaminoethyl group, contributes to the unique chemical and biological properties of 5-(2,4-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1H-pyrrol-2(5H)-one.
Properties
CAS No. |
384373-01-7 |
---|---|
Molecular Formula |
C25H30N2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O6/c1-15-13-16(31-4)7-9-18(15)23(28)21-22(19-10-8-17(32-5)14-20(19)33-6)27(12-11-26(2)3)25(30)24(21)29/h7-10,13-14,22,28H,11-12H2,1-6H3/b23-21+ |
InChI Key |
RCDRZEKPDFQYNA-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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